D-缬更昔洛韦盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of D-Valganciclovir Hydrochloride involves several key steps starting from ganciclovir. A notable method involves tritylation to protect amino and one hydroxyl group of ganciclovir, followed by condensation with N-benzyloxycarbonyl-L-valine. The process includes detritylation, acidification, hydrogenation to debenzyloxycarbonylation, and crystallization in aqueous isopropanol, yielding an overall yield of 34% (Zhao Shi-ku, 2015). Another approach describes a concise and efficient synthesis without involving protection-deprotection sequences, utilizing (2S)azido-3-methylbutyric acid as a masked L-valine equivalent (K. S. Babu, 2011).

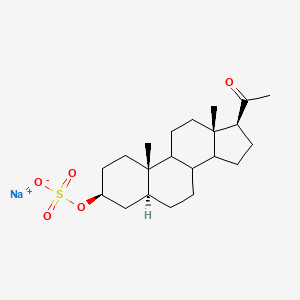

Molecular Structure Analysis

The molecular structure of D-Valganciclovir Hydrochloride involves a valyl ester linked to ganciclovir, enhancing its lipophilicity and oral bioavailability. This structure is pivotal in its conversion to ganciclovir upon hydrolysis, which is active against CMV infections.

Chemical Reactions and Properties

D-Valganciclovir Hydrochloride undergoes hydrolysis in the body to release ganciclovir, which then selectively inhibits the replication of viral DNA by competitive inhibition of viral DNA polymerases and incorporation into the viral DNA chain, causing termination. The synthesis process involves selective hydrolysis, condensation, and hydrogenation reactions to achieve the final product with high purity and the desired diastereomeric ratio as per the US pharmacopeia (Xu Ta, 2014).

科学研究应用

缬更昔洛韦检测的纳米传感器开发

Doğan-Topal 等人(2013) 的一项研究探讨了在电极中使用多壁碳纳米管对药物中缬更昔洛韦的灵敏检测。该研究突出了开发用于检测和测量缬更昔洛韦水平的高级传感器的潜力,展示了该药物的电化学性质。

同类物的合成和表征

在 Babu 等人(2013) 的研究中,研究了缬更昔洛韦盐酸盐同类物的合成。这项研究对于了解缬更昔洛韦及其衍生物的化学性质至关重要,这可能导致开发具有潜在改进治疗特性的新制剂或衍生物。

用于巨细胞病毒感染的预防性治疗

Allice 等人(2009)进行了一项研究,发现于 本文 中,重点关注缬更昔洛韦作为异基因造血干细胞移植后巨细胞病毒感染的预防性治疗。该研究提供了缬更昔洛韦在预防该高危人群中 CMV 感染方面的有效性的见解。

聚酯薄膜的药物释放

Schaller 等人(2015) 的研究调查了聚酯薄膜中缬更昔洛韦的释放。这项研究对于开发新的药物递送系统具有重要意义,有可能改善缬更昔洛韦在治疗病毒感染中的给药和有效性。

稳定性和降解分析

Sawant 和 Barge(2014) 的一项研究报告了缬更昔洛韦的稳定性,考察了其在各种条件下的降解。了解药物的稳定性对于确保其在药物应用中的功效和安全性至关重要。

与 DNA 的相互作用

Shahabadi 等人(2018) 的研究探讨了含有缬更昔洛韦的 Pt(II) 络合物与小牛胸腺 DNA 的相互作用。这项研究提供了对缬更昔洛韦分子相互作用的见解,这可能与了解其作用机制和潜在的脱靶效应有关。

安全和危害

未来方向

Valganciclovir Hydrochloride is commonly used for the treatment of cytomegalovirus (CMV) retinitis in people who have acquired immunodeficiency syndrome (AIDS) . It is also used to prevent cytomegalovirus disease in people who have received a heart, kidney, or kidney-pancreas transplant . To get the best results, valganciclovir must be given for the full time of treatment .

属性

CAS 编号 |

1393911-57-3 |

|---|---|

产品名称 |

D-Valganciclovir Hydrochloride |

分子式 |

C₁₄H₂₃ClN₆O₅ |

分子量 |

390.82 |

同义词 |

2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester D-Valine Hydrochloride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145990.png)